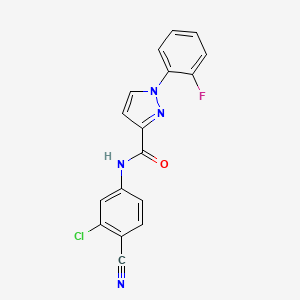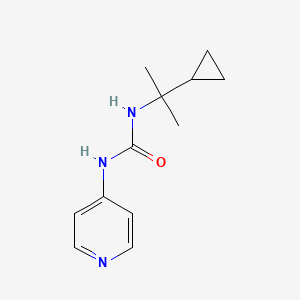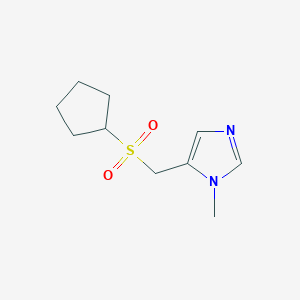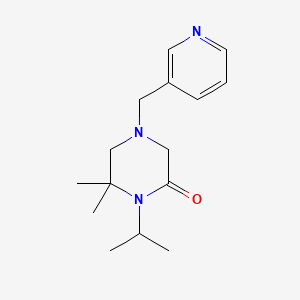![molecular formula C16H12N2O3 B7650796 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B7650796.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H12N2O3 . It is also known by other names such as “Phthalimide acetyl chloride” and "1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetylchlorid" .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a thalidomide analog, (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-ethoxyphenyl)methylidene]benzohydrazide), has been identified as a promising broad-spectrum anti-inflammatory agent . Another study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C16H12N2O3, with an average mass of 280.278 Da and a monoisotopic mass of 280.084778 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various mechanisms. For example, a study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .
Direcciones Futuras
The future directions of research on “N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” could involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . Additionally, its potential as a broad-spectrum anti-inflammatory agent could be further investigated .
Propiedades
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZPZEUESRPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-5-bromofuran-3-carboxamide](/img/structure/B7650733.png)
![(5R)-3-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7650735.png)



![(2S)-2-N-methyl-1-N-[3-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7650764.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7650769.png)
![N,N-dimethyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7650778.png)

![[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7650787.png)
![(2R)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methoxy-2-phenylacetamide](/img/structure/B7650788.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B7650826.png)
